molecular formula C13H16N2O5 B3253860 H-PHE-ASP-OH CAS No. 22828-05-3

H-PHE-ASP-OH

Cat. No.: B3253860
CAS No.: 22828-05-3
M. Wt: 280.28 g/mol
InChI Key: HWMGTNOVUDIKRE-UWVGGRQHSA-N
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Description

The compound H-PHE-ASP-OH is a dipeptide consisting of the amino acids phenylalanine and aspartic acid. This compound is known for its role in peptide self-assembly and has applications in various fields, including nanomedicine and biomaterials .

Biochemical Analysis

Biochemical Properties

Phe-Asp plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The Phe-Phe motif, which Phe-Asp is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Cellular Effects

Phe-Asp has effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . High cell viability and proliferation were also shown for heterochiral Phe-Phe tripeptide hydrogels, including those with d-supramolecular chirality .

Molecular Mechanism

The mechanism of action of Phe-Asp at the molecular level includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It was found that Phe-Asp could improve the activity of superoxide dismutase (SOD) by changing its secondary structure .

Temporal Effects in Laboratory Settings

The effects of Phe-Asp over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Phe-Asp vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Phe-Asp is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . Aspartate (Asp) and its deployed metabolic pathways play profound roles in plant growth and defense modulation .

Transport and Distribution

Phe-Asp is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Phe-Asp and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-PHE-ASP-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of aspartic acid is attached to the resin.

    Deprotection: The protecting group on the amino group of aspartic acid is removed.

    Coupling: Phenylalanine is coupled to the free amino group of aspartic acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: The dipeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound can involve both chemical and enzymatic methods. One approach is the enzymatic synthesis using α-amino acid ester acyl transferase, which catalyzes the formation of the dipeptide from aspartic acid dimethyl ester and phenylalanine .

Chemical Reactions Analysis

Types of Reactions: H-PHE-ASP-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.

    Amidation: Requires coupling reagents such as DIC and HOBt in organic solvents like dimethylformamide (DMF).

Major Products Formed:

    Hydrolysis: Aspartic acid and phenylalanine.

    Amidation: Various amide derivatives depending on the reactants used.

Comparison with Similar Compounds

Uniqueness: H-PHE-ASP-OH is unique due to its specific sequence of phenylalanine and aspartic acid, which imparts distinct self-assembly characteristics and potential for forming stable nanostructures. This makes it particularly valuable in applications requiring precise control over nanostructure formation and stability.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMGTNOVUDIKRE-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22828-05-3
Record name Phenylalanylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does Phe-Asp exhibit any biological activity?

A1: Yes, research suggests Phe-Asp demonstrates antioxidative properties. It has shown potent activity against lipid peroxidation in vitro []. Furthermore, it can protect human cultured cells from oxidative stress-induced death [].

Q2: Does Phe-Asp interact with specific enzymes?

A2: Studies show that Phe-Asp can inhibit protein tyrosine phosphatases PTP1B and SHP2, both implicated in breast cancer development []. Interestingly, it exhibits a stronger inhibitory effect on SHP2 than tripeptides [].

Q3: What is the molecular formula and weight of Phe-Asp?

A3: The molecular formula of Phe-Asp is C14H16N2O5, and its molecular weight is 292.29 g/mol.

Q4: Is there spectroscopic data available for Phe-Asp?

A4: While specific spectroscopic data for Phe-Asp was not detailed in the provided research, various studies utilized techniques like mass spectrometry (MS) [, ] and nuclear magnetic resonance (NMR) spectroscopy [] to characterize Phe-Asp and related peptides.

Q5: Does Phe-Asp exhibit any catalytic properties?

A6: The provided research does not suggest Phe-Asp possesses inherent catalytic properties. Its primary reported role is as an inhibitor of specific enzymes [].

Q6: Have computational methods been used to study Phe-Asp?

A7: Yes, molecular docking studies have been conducted to understand how Phe-Asp interacts with the allosteric sites of protein tyrosine phosphatases PTP1B and SHP2 []. These simulations provide insights into binding conformations and potential inhibitory mechanisms.

Q7: How does the dipeptide structure of Phe-Asp contribute to its activity compared to larger peptides?

A8: Research indicates that Phe-Asp, as a dipeptide, shows higher inhibitory activity against protein tyrosine phosphatases compared to tripeptides with similar sequences []. This suggests that its smaller size might facilitate more favorable interactions within the enzyme's active site.

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